molecular formula C16H16BrNO5S B2921640 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide CAS No. 1448045-81-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide

Cat. No. B2921640
CAS RN: 1448045-81-5
M. Wt: 414.27
InChI Key: APKIGIUGUCFGDD-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a bromobenzenesulfonamide group, which is often used in medicinal chemistry due to its reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfonamide group, which can act as a nucleophile or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bromine atom could increase its molecular weight and lipophilicity .

Scientific Research Applications

Photodynamic Therapy Applications

Research indicates that compounds related to "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide" have been explored for their potential in photodynamic therapy (PDT). For instance, studies have focused on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their suitability as photosensitizers in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are vital for the treatment of cancer through Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Reactivity

Another research area involves the electrophilic cyanation of aryl and heteroaryl bromides for synthesizing various benzonitriles, using benign reagents like N-Cyano-N-phenyl-p-methylbenzenesulfonamide. This method has proven efficient for creating electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, highlighting its potential for expeditious synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Anticancer and Antibacterial Activities

Research on benzenesulfonamide derivatives has extended into antibacterial and anticancer activities. For example, mixed-ligand copper(II)-sulfonamide complexes have been evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. The structure-activity relationship studies suggest that the sulfonamide derivative significantly influences these biological activities, offering insights into developing new therapeutic agents (González-Álvarez et al., 2013).

Antimicrobial and Anti-inflammatory Properties

Compounds incorporating the benzenesulfonamide moiety have also been synthesized to explore their antimicrobial and anti-inflammatory potentials. For example, N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have shown promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Moreover, some of these compounds displayed decent inhibition against the lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, some benzo[d][1,3]dioxol-5-yl compounds have been found to inhibit tubulin polymerization .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the bioactive nature of its functional groups, it could potentially be a candidate for drug development .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKIGIUGUCFGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide

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